1-(2,1,3-Benzothiadiazol-5-yl)ethanone
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Overview
Description
1-(2,1,3-Benzothiadiazol-5-yl)ethanone is an organic compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications. This compound has a molecular formula of C8H6N2OS and is often used in the synthesis of photoluminescent materials and other advanced organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-Benzothiadiazol-5-yl)ethanone typically involves the reaction of 2-aminobenzenethiol with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiadiazole ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-Benzothiadiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiadiazoles.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,1,3-Benzothiadiazol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s strong electron-withdrawing properties enable it to participate in electron transfer reactions, which are crucial in its photoluminescent and electronic applications. In biological systems, it may interact with cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties.
1-(2,1,3-Benzothiadiazol-4-yl)ethanone: A structural isomer with different substitution patterns.
2,1,3-Benzothiadiazol-5-yloxyacetic acid: A derivative with additional functional groups.
Uniqueness
1-(2,1,3-Benzothiadiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties.
Properties
Molecular Formula |
C8H6N2OS |
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Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)ethanone |
InChI |
InChI=1S/C8H6N2OS/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-4H,1H3 |
InChI Key |
UCTWKXHJCUWGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
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